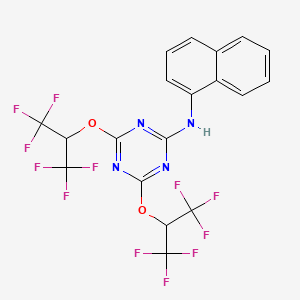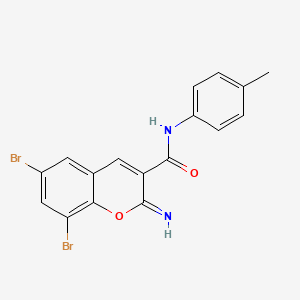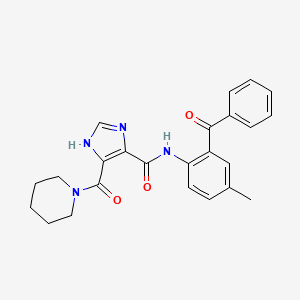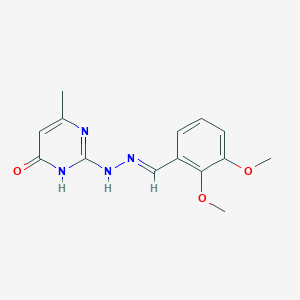
(3E)-3-(4-bromobenzylidene)-1-(2-bromo-4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidinone core with multiple aromatic substitutions, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylbenzaldehyde with 4-bromobenzylideneacetophenone under basic conditions to form the intermediate. This intermediate is then cyclized using a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Carboxymethyl chitosan: A biocompatible polymer with various biomedical applications.
Uniqueness
What sets (3E)-1-(2-BROMO-4-METHYLPHENYL)-3-[(4-BROMOPHENYL)METHYLIDENE]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of aromatic substitutions and the pyrrolidinone core, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H17Br2NO |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(3E)-1-(2-bromo-4-methylphenyl)-3-[(4-bromophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17Br2NO/c1-16-7-12-22(21(26)13-16)27-23(18-5-3-2-4-6-18)15-19(24(27)28)14-17-8-10-20(25)11-9-17/h2-15H,1H3/b19-14+ |
InChI Key |
BEPFMCFKBUIGTM-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697327.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)

![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)
![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)

![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B11697370.png)


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697380.png)
![(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697390.png)
![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)
